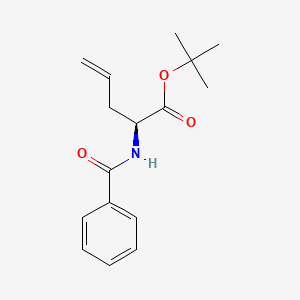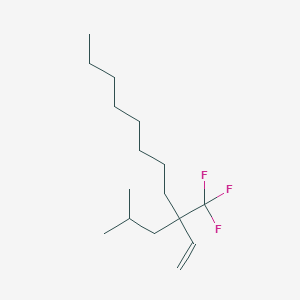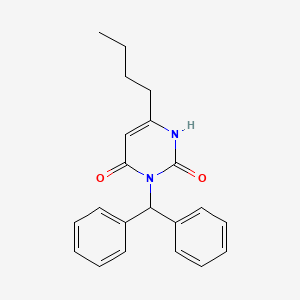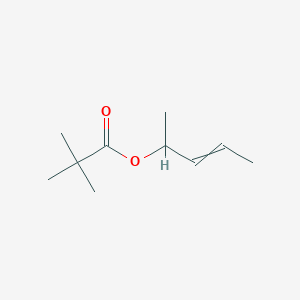![molecular formula C17H9NS B12547246 Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]- CAS No. 144091-95-2](/img/structure/B12547246.png)
Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]-: is a heterocyclic aromatic organic compound It features a quinoline core structure with a 3-thienyl group attached via a 1,3-butadiynyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]- typically involves the coupling of a quinoline derivative with a thienyl-substituted butadiyne. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents like tetrahydrofuran or dimethylformamide, and bases such as triethylamine or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the hydrogenation of the butadiynyl linkage.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2- and 4-positions, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Brominated or nitrated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]- is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of anti-cancer and anti-microbial agents. Its structural features allow for the modification and optimization of pharmacokinetic properties.
Industry: In the industrial sector, Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]- is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in optoelectronic devices.
Wirkmechanismus
The mechanism of action of Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, in anti-cancer research, it may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth.
Vergleich Mit ähnlichen Verbindungen
Quinoline: A simpler structure without the thienyl and butadiynyl groups.
Thienyl-substituted Quinoline: Similar but lacks the butadiynyl linkage.
Butadiynyl-substituted Quinoline: Similar but lacks the thienyl group.
Uniqueness: Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]- is unique due to the presence of both the thienyl and butadiynyl groups, which confer distinct electronic and structural properties
Eigenschaften
CAS-Nummer |
144091-95-2 |
|---|---|
Molekularformel |
C17H9NS |
Molekulargewicht |
259.3 g/mol |
IUPAC-Name |
3-(4-thiophen-3-ylbuta-1,3-diynyl)quinoline |
InChI |
InChI=1S/C17H9NS/c1(5-14-9-10-19-13-14)2-6-15-11-16-7-3-4-8-17(16)18-12-15/h3-4,7-13H |
InChI-Schlüssel |
SPTJBKJGRKNBAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C#CC#CC3=CSC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{5-[(1H-Imidazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-ol](/img/structure/B12547168.png)



![2-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpropanoyl chloride](/img/structure/B12547183.png)

![[(2R,4R)-4-(2-Aminopurin-9-YL)-1,3-dioxolan-2-YL]methanol](/img/structure/B12547196.png)

![9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]-](/img/structure/B12547205.png)
![8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B12547207.png)
![2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one](/img/structure/B12547212.png)
![(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]methanol](/img/structure/B12547223.png)

